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molecular formula C14H25ClN2O3 B570591 dimethyl-bis(prop-2-enyl)azanium;prop-2-enamide;prop-2-enoic acid;chloride CAS No. 25136-75-8

dimethyl-bis(prop-2-enyl)azanium;prop-2-enamide;prop-2-enoic acid;chloride

Cat. No. B570591
M. Wt: 304.815
InChI Key: RWFPFQZDBKVYDL-UHFFFAOYSA-M
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Patent
US04455240

Procedure details

A 90/10 acrylamide/dimethyldiallyl ammonium chloride copolymer was prepared as indicated in Examples 1-16. The copolymer was then hydrolyzed by adding a stoichiometric amount of sodium hydroxide to achieve a 70/20/10 terpolymer of acrylic acid/acrylamide/dimethyldiallyl ammonium chloride. The resulting polymer was added to an aqueous clay dispersion and the viscosity and fluid loss were measured as in Examples 1-16. The viscosity (KCL test) at 600 rpm was 10 and at 300 rpm was 5. The fluid loss for 30 minutes was 11.0 ml.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].C(O)(=O)C=C.[C:8]([NH2:12])(=[O:11])[CH:9]=[CH2:10].[Cl-:13].[CH3:14][N+:15]([CH3:22])([CH2:19][CH:20]=[CH2:21])[CH2:16][CH:17]=[CH2:18]>>[C:8]([NH2:12])(=[O:11])[CH:9]=[CH2:10].[Cl-:13].[CH3:14][N+:15]([CH3:22])([CH2:19][CH:20]=[CH2:21])[CH2:16][CH:17]=[CH2:18] |f:0.1,2.3.4.5,6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)O.C(C=C)(=O)N.[Cl-].C[N+](CC=C)(CC=C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The resulting polymer was added to an aqueous clay dispersion

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C=C)(=O)N.[Cl-].C[N+](CC=C)(CC=C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04455240

Procedure details

A 90/10 acrylamide/dimethyldiallyl ammonium chloride copolymer was prepared as indicated in Examples 1-16. The copolymer was then hydrolyzed by adding a stoichiometric amount of sodium hydroxide to achieve a 70/20/10 terpolymer of acrylic acid/acrylamide/dimethyldiallyl ammonium chloride. The resulting polymer was added to an aqueous clay dispersion and the viscosity and fluid loss were measured as in Examples 1-16. The viscosity (KCL test) at 600 rpm was 10 and at 300 rpm was 5. The fluid loss for 30 minutes was 11.0 ml.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].C(O)(=O)C=C.[C:8]([NH2:12])(=[O:11])[CH:9]=[CH2:10].[Cl-:13].[CH3:14][N+:15]([CH3:22])([CH2:19][CH:20]=[CH2:21])[CH2:16][CH:17]=[CH2:18]>>[C:8]([NH2:12])(=[O:11])[CH:9]=[CH2:10].[Cl-:13].[CH3:14][N+:15]([CH3:22])([CH2:19][CH:20]=[CH2:21])[CH2:16][CH:17]=[CH2:18] |f:0.1,2.3.4.5,6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)O.C(C=C)(=O)N.[Cl-].C[N+](CC=C)(CC=C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The resulting polymer was added to an aqueous clay dispersion

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C=C)(=O)N.[Cl-].C[N+](CC=C)(CC=C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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